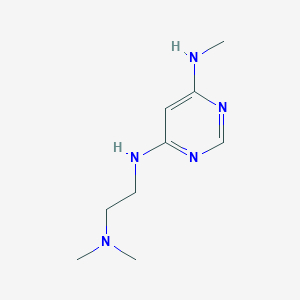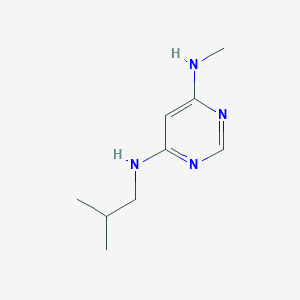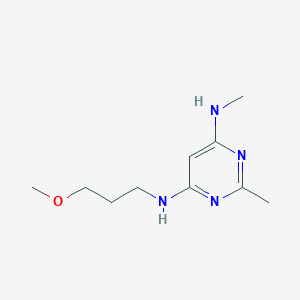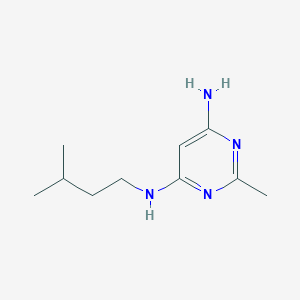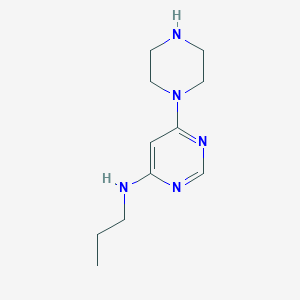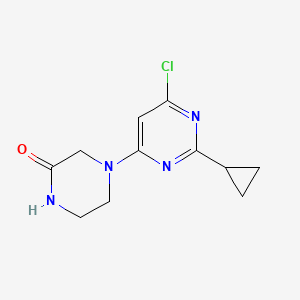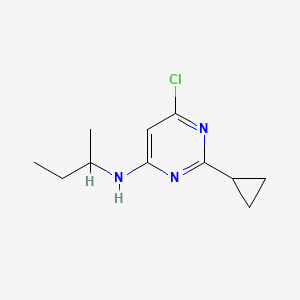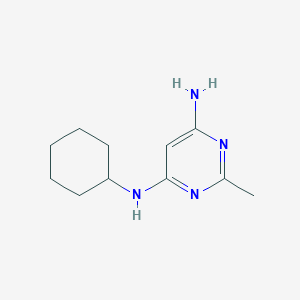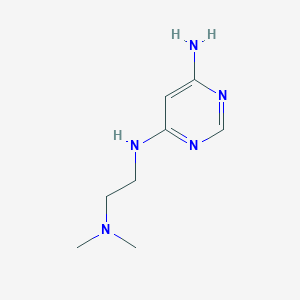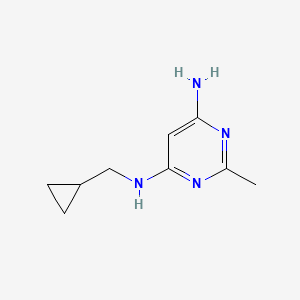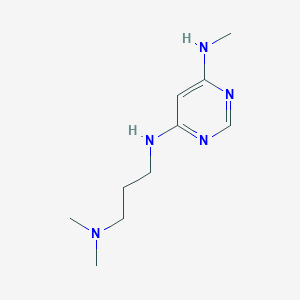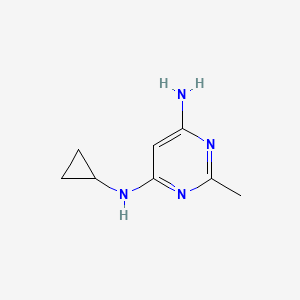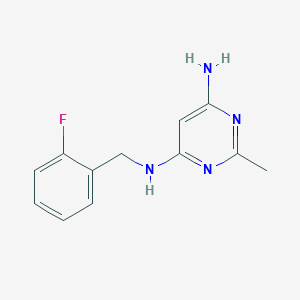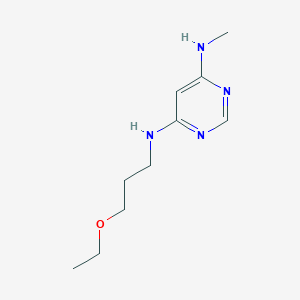![molecular formula C8H16N2 B1470787 1-[(Cyclopropylamino)methyl]cyclobutan-1-amine CAS No. 1536948-33-0](/img/structure/B1470787.png)
1-[(Cyclopropylamino)methyl]cyclobutan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
1-[(Cyclopropylamino)methyl]cyclobutan-1-amine, as part of amine-substituted cyclobutanes and cyclopropanes, plays a significant role in the synthesis of biologically active compounds. The synthetic methods for producing polysubstituted aminocyclobutanes and aminocyclopropanes are crucial due to their complex substructures bearing multiple substituents and stereocenters. Notably, the diastereo- and enantioselective synthesis of these compounds can be achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes, exhibiting higher reactivity and a reversal of regioselectivity in certain conditions compared to their unstrained analogues. This synthetic approach offers a pathway to generate compounds with potential biological activities in a selective manner (Feng, Hao, Liu, & Buchwald, 2019).
Chemoselective Oxidative Amination and Cyclization
The chemoselective oxidative amination and cyclization cascade of alkyl sulfamates, including those with cyclopropyl or cyclobutyl moieties, underscore the versatility of cyclobutanes in chemical transformations. These reactions facilitate the synthesis of cyclobutane-fused or methylenecyclobutane-containing heterocycles, expanding the repertoire of accessible nitrogen-containing compounds. Such methodologies are valuable for creating heterocyclic compounds that could serve as intermediates for pharmaceuticals and other biologically relevant molecules (Pan, Wei, & Shi, 2017).
Stereodivergent Syntheses
Stereodivergent syntheses of cyclobutane derivatives further illustrate the compound's significance in generating structurally complex and stereodefined molecules. For instance, the first bis(cyclobutane) β-dipeptides have been synthesized, showcasing the ability to achieve stereocontrolled synthesis of cyclobutane-containing peptides, which could have implications for the development of novel peptidomimetics with enhanced biological properties (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
Propriétés
IUPAC Name |
1-[(cyclopropylamino)methyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(4-1-5-8)6-10-7-2-3-7/h7,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDXFLNKLQSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopropylamino)methyl]cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



